molecular formula C14H15NO3 B1392926 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 212061-19-3

2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1392926
M. Wt: 245.27 g/mol
InChI Key: MPYVCJXCRSPXSI-UHFFFAOYSA-N
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Description

"2-[(Hex-5-en-1


Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives :
    • The chemical has been utilized in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves epoxidation, followed by epoxide opening with nucleophiles to give the derivatives. Subsequent reactions can lead to amino, triazole, and hydroxyl derivatives, showcasing the compound's versatility in chemical synthesis (Tan et al., 2016).

Antimicrobial Screening

  • Antimicrobial Screening for Chemotherapeutic Applications :
    • Novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities. This indicates the potential of derivatives of the chemical to act as chemotherapeutic agents, highlighting its importance in medicinal chemistry (Jain, Nagda & Talesara, 2006).

Chemical Modification and Functionalization

  • Chemical Modification and Functionalization :
    • The compound has been a precursor for various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives have applications in different areas of chemistry and pharmaceuticals. For instance, the formation of pseudo-allylic halogenation products and the conversion of halogen atoms to methoxy groups have been documented, demonstrating the compound's role in complex chemical syntheses (Khusnitdinov, Sultanov & Gataullin, 2019).

Anticancer Activity

  • Anticancer Activity and Structure-Activity Relationships :
    • Isoindole-1,3(2H)-dione derivatives have shown anticancer activities against various cancer cell lines, with the activity depending on the substituents attached. This highlights the compound's potential in the development of anticancer drugs and the significance of its structural modifications on biological activity (Tan, Kizilkaya, Kelestemur, Akdemir & Kara, 2020).

Neuropharmacological Potential

  • Neuropharmacological Potential in Antipsychotic Drug Development :
    • Derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been investigated as potential antipsychotics. The derivatives were examined for their phosphodiesterase 10A-inhibiting properties and affinity to serotonin receptors, indicating the compound's relevance in developing treatments for neurological and psychiatric conditions (Czopek et al., 2020).

properties

IUPAC Name

2-hex-5-enoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-3-4-7-10-18-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYVCJXCRSPXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679185
Record name 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione

CAS RN

212061-19-3
Record name 2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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